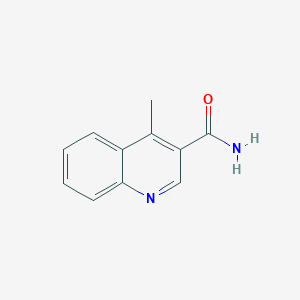

4-Methylquinoline-3-carboxamide

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

109391-70-0 |

|---|---|

Molekularformel |

C11H10N2O |

Molekulargewicht |

186.21 g/mol |

IUPAC-Name |

4-methylquinoline-3-carboxamide |

InChI |

InChI=1S/C11H10N2O/c1-7-8-4-2-3-5-10(8)13-6-9(7)11(12)14/h2-6H,1H3,(H2,12,14) |

InChI-Schlüssel |

VCEMMAYDZXDNHK-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=NC2=CC=CC=C12)C(=O)N |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Reaction Mechanism Elucidation for 4 Methylquinoline 3 Carboxamide and Its Analogues

Established Synthetic Pathways for Quinoline-3-carboxamide (B1254982) Derivatives

The construction of the quinoline-3-carboxamide framework can be achieved through several established synthetic routes. These methods can be broadly categorized into multicomponent reaction (MCR) strategies, which offer efficiency and atom economy, and traditional cyclization reactions that build the quinoline (B57606) core from various precursors.

Multicomponent reactions are highly valued for their ability to form complex molecules from three or more starting materials in a one-pot process, minimizing waste and simplifying purification.

An environmentally benign and efficient approach for the synthesis of quinoline-3-carboxamide analogues involves a one-pot, three-component reaction catalyzed by thiamine (B1217682) hydrochloride (Vitamin B1). orientjchem.orgsigmaaldrich.com This method utilizes readily available starting materials and often employs water as a solvent, aligning with the principles of green chemistry. orientjchem.org In a typical procedure, a mixture of an arylamine, an arylglyoxal, and a 2-cyano-N-substituted-acetamide is refluxed in water with a catalytic amount of thiamine hydrochloride. orientjchem.orgsigmaaldrich.comnih.gov This strategy is noted for its operational simplicity, the reusability of the catalyst, and the high yields of the resulting 4-amino-2-aroylquinoline-3-carboxamide derivatives. orientjchem.orgnih.gov

The reaction is versatile, tolerating a range of substituents on the arylamine and arylglyoxal components, which allows for the generation of a diverse library of quinoline-3-carboxamide derivatives. The use of thiamine hydrochloride as a non-toxic, inexpensive, and easily accessible catalyst makes this method particularly attractive for sustainable chemical synthesis. orientjchem.org

Table 1: Examples of Thiamine Hydrochloride-Catalyzed Synthesis of 4-Amino-2-benzoylquinoline-3-carboxamide Derivatives

| Arylamine | Arylglyoxal | Amide | Solvent | Yield (%) |

| Aniline (B41778) | Phenylglyoxal | 2-Cyano-N-methylacetamide | Water | High |

| 4-Methylaniline | Phenylglyoxal | 2-Cyano-N-methylacetamide | Water | High |

| 4-Methoxyaniline | Phenylglyoxal | 2-Cyano-N-methylacetamide | Water | High |

| 4-Chloroaniline | 4-Chlorophenylglyoxal | 2-Cyano-N-methylacetamide | Water | High |

This table is a representative summary based on the described methodology. orientjchem.orgsigmaaldrich.comnih.gov

The thiamine hydrochloride-catalyzed synthesis is a prime example of a cascade reaction, where multiple bond-forming events occur sequentially in a single pot without the isolation of intermediates. orientjchem.orgsigmaaldrich.com The mechanism is believed to proceed through an initial Knoevenagel condensation between the arylglyoxal and the active methylene (B1212753) group of the 2-cyano-N-substituted-acetamide. This is followed by a Michael addition of the arylamine to the resulting electron-deficient alkene. The final step is an intramolecular cyclization, likely involving the attack of the aniline nitrogen onto the cyano group, followed by tautomerization to yield the aromatic quinoline ring. orientjchem.orgresearchgate.net This cascade approach allows for the rapid assembly of the highly functionalized quinoline-3-carboxamide core in a single synthetic operation. researchgate.net

Other cascade reactions are also employed in quinoline synthesis. For instance, the Gould-Jacob reaction involves a cascade of condensation, cyclization, and aromatization steps starting from an aniline and diethyl ethoxymethylenemalonate to form 4-hydroxyquinoline (B1666331) derivatives, which can be further functionalized. rsc.org

Classical cyclization reactions remain a cornerstone of quinoline synthesis, providing reliable pathways to the core heterocyclic structure from various starting materials.

The Pfitzinger reaction is a well-established method for synthesizing quinoline-4-carboxylic acids and their derivatives, which can then be converted to carboxamides. rsc.org This reaction involves the condensation of an isatin (B1672199) (or a substituted isatin) with a carbonyl compound containing an α-methylene group in the presence of a base. A modification of this reaction allows for the one-step synthesis of quinoline-4-carboxamides by reacting isatins with 1,1-enediamines, which involves a cascade mechanism forming both the quinoline ring and the amide bond.

Another fundamental method is the Friedländer synthesis, which constructs the quinoline ring by reacting a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or an ester). rsc.org This acid- or base-catalyzed condensation is a direct and versatile route to a wide range of substituted quinolines.

Table 2: Classical Cyclization Reactions for Quinoline Synthesis

| Reaction Name | Reactant 1 | Reactant 2 | Key Product Type |

| Pfitzinger Reaction | Isatin | Carbonyl compound (with α-methylene) | Quinoline-4-carboxylic acid |

| Friedländer Synthesis | 2-Aminoaryl aldehyde/ketone | Compound with α-methylene group | Substituted Quinoline |

| Combes Synthesis | Aniline | β-Diketone | Substituted Quinoline |

| Skraup Synthesis | Aniline | Glycerol (B35011), H₂SO₄, Oxidant | Quinoline |

This table summarizes key features of classical quinoline syntheses. rsc.org

The compound 4-chloro-3-formylcoumarin serves as a versatile building block for the synthesis of fused heterocyclic systems, including quinoline analogues. sigmaaldrich.com The reaction of this precursor with aromatic amines can lead to the formation of chromeno[4,3-b]quinolin-6-one (B184693) derivatives. sigmaaldrich.comresearchgate.net In this transformation, the aromatic amine displaces the chlorine at the 4-position of the coumarin (B35378) and simultaneously condenses with the formyl group at the 3-position to construct the new pyridine (B92270) ring, which is fused to both the coumarin and the aniline benzene (B151609) ring. researchgate.net This pathway provides access to complex, polycyclic quinoline structures rather than simple monocyclic quinolines. The reaction conditions, such as the choice of base, can influence the final product structure. researchgate.net

Vilsmeier-Haack Formylation and Post-Modification Strategies

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. jk-sci.comorganic-chemistry.org It involves the use of a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). jk-sci.comwikipedia.org The resulting electrophilic iminium salt, often called the Vilsmeier reagent, then attacks the electron-rich ring system. jk-sci.comwikipedia.org

In the context of quinoline synthesis, the Vilsmeier-Haack reaction can be applied to N-arylacetamides to achieve cyclization and formylation, yielding 2-chloro-3-formylquinolines. researchgate.net This transformation is particularly effective for N-arylacetamides bearing electron-donating groups. researchgate.netcapes.gov.br The reaction typically proceeds by adding POCl₃ to a solution of the acetanilide (B955) in DMF at a low temperature (0-5 °C), followed by heating to drive the cyclization. chemijournal.com However, the presence of strong electron-releasing groups on the anilide's aromatic ring can sometimes lead to the formation of N,N-dimethylformamidines as a side product. capes.gov.br

Following the initial formylation, the resulting 2-chloro-3-formylquinoline core is a versatile intermediate for further modifications. The formyl group can be transformed into other functionalities. For instance, it can be converted to a cyano group using reagents like CAN-NH₃ or to an alkoxycarbonyl group via treatment with NIS-K₂CO₃ in the presence of an alcohol. researchgate.net

A study detailed the synthesis of 2-chloro-8-methyl-3-formyl quinoline from ortho-methyl acetanilide. The process involved cooling DMF to 0°C, followed by the dropwise addition of POCl₃. The ortho-methyl acetanilide was then added, and the mixture was refluxed for 6-8 hours at 80-90°C. chemijournal.com Another investigation reported the synthesis of 2-chloro-3-formyl quinoline from acetanilide using the Vilsmeier-Haack reagent, which was then converted to tetrazolo[1,5-a]quinoline-4-carbaldehyde. researchgate.net

The reaction conditions can be harsh, and yields may be low. researchgate.net To address these challenges, modifications such as performing the reaction in micellar media using a surfactant like cetyltrimethylammonium bromide (CTAB) have been explored. This approach has been reported to significantly improve the yield of 2-chloro-3-formylquinolines from acetanilides. researchgate.net

Classical Named Reactions in Quinoline Synthesis

Several classical named reactions provide the foundation for quinoline synthesis, each offering a different pathway to the core heterocyclic structure. These methods often involve the condensation and cyclization of anilines with various carbonyl-containing compounds.

Pfitzinger Reaction: This reaction involves the condensation of isatin or its derivatives with a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net The mechanism begins with the hydrolysis of the amide bond in isatin to form a keto-acid. This intermediate then reacts with a ketone or aldehyde to form an imine, which subsequently cyclizes and dehydrates to produce the quinoline ring. wikipedia.org The Pfitzinger reaction has been utilized in the synthesis of various bioactive quinoline-4-carboxylic acid analogues. researchgate.net A modification of this reaction uses enaminones instead of 1,3-dicarbonyl compounds, which can be carried out in water. researchgate.net

Doebner-von Miller Reaction: This method synthesizes quinolines from the reaction of anilines with α,β-unsaturated carbonyl compounds. wikipedia.orgsynarchive.com The reaction is typically catalyzed by strong acids like sulfuric acid or Lewis acids. wikipedia.org The mechanism is a subject of some debate but is thought to involve the conjugate addition of the aniline to the unsaturated carbonyl compound, followed by cyclization and oxidation. wikipedia.org This reaction is also known as the Skraup-Doebner-Von Miller quinoline synthesis. wikipedia.org

Skraup Synthesis: In the classic Skraup synthesis, aniline is heated with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene) to produce quinoline. pharmaguideline.comwikipedia.org The reaction begins with the dehydration of glycerol to acrolein, which then undergoes a Michael addition with aniline. pharmaguideline.com The resulting intermediate cyclizes and is then oxidized to form the quinoline ring. pharmaguideline.com While effective, this reaction can be vigorous. wikipedia.org A modified Skraup synthesis using excess glycerol and iodine as an oxidizing agent has been reported. researchgate.net

Combes Synthesis: This reaction involves the condensation of an aniline with a β-diketone, catalyzed by an acid, typically concentrated sulfuric acid, to form a substituted quinoline. wikipedia.orgwikiwand.comyoutube.com The mechanism proceeds through the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed ring closure. wikipedia.org The regioselectivity of the Combes synthesis is influenced by both steric and electronic effects of the substituents on the reactants. wikipedia.org

Friedländer Synthesis: This synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as an aldehyde or ketone. pharmaguideline.comresearchgate.net The reaction is typically carried out in the presence of a base like sodium hydroxide (B78521) in an alcoholic solution. pharmaguideline.com This method is particularly useful for preparing 2-substituted quinoline derivatives. pharmaguideline.com A metal-free, visible-light-mediated version of the Friedländer synthesis has been developed using methylene blue as a photocatalyst. nih.gov

Knorr Quinoline Synthesis: The Knorr synthesis involves the intramolecular cyclization of a β-ketoanilide using a strong acid, such as sulfuric acid, to form a 2-hydroxyquinoline. wikipedia.orgchempedia.info The reaction mechanism is believed to proceed through a dicationic intermediate. wikipedia.org Under certain conditions, the formation of a 4-hydroxyquinoline can be a competing reaction. wikipedia.org The reaction is generally heated well above 100°C. chempedia.info

Advanced Synthetic Approaches and Reaction Optimization

To improve the efficiency, yield, and environmental friendliness of quinoline synthesis, researchers have explored advanced techniques such as microwave-assisted synthesis and the optimization of catalyst systems and solvent effects.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reaction rates and often improve yields compared to conventional heating methods. mdpi.comnih.gov In the context of quinoline synthesis, microwave irradiation has been successfully applied to various classical reactions.

For instance, the condensation of 2-chloro-6-methylquinoline-3-carbaldehyde (B1581043) or 2-chloro-8-methylquinoline-3-carbaldehyde (B1582571) with various thiosemicarbazides to form quinoline-thiosemicarbazone hybrids has been achieved in excellent yields within 3-5 minutes under microwave irradiation. mdpi.com This is a significant improvement over conventional heating methods, which resulted in lower yields. mdpi.com

The Gould-Jacobs reaction, a method for synthesizing 4-hydroxyquinoline derivatives, has also been adapted for microwave-assisted conditions. researchgate.net This approach has been shown to reduce reaction times and enhance the yields of the target compounds. researchgate.net Similarly, the Niementowski quinazoline (B50416) synthesis, which typically requires lengthy reaction times and high temperatures, has been improved by using microwave irradiation, leading to reduced reaction times and increased yields. nih.gov

One study reported the microwave-assisted synthesis of 2-styrylquinoline-4-carboxylic acids from quinaldic acid and various arylbenzaldehydes using trifluoroacetic acid as a catalyst. This eco-friendly method resulted in short reaction times and good yields of the products. nih.gov Another report describes the microwave-assisted synthesis of 4-chloro-10-methyl-pyrido[3,2-g]quinolin-3-carbonitrile. mdpi.com

Catalyst Systems and Solvent Effects in Reaction Yield and Selectivity

The choice of catalyst and solvent plays a crucial role in determining the yield and selectivity of quinoline synthesis.

Catalyst Systems: A variety of catalysts have been employed in classical quinoline syntheses. The Doebner-von Miller reaction, for example, can be catalyzed by both Brønsted acids (e.g., p-toluenesulfonic acid, perchloric acid) and Lewis acids (e.g., tin tetrachloride, scandium(III) triflate). wikipedia.org In a modified Doebner reaction for the synthesis of quinoline-4-carboxylic acids, various acidic conditions were examined, with BF₃·THF being found to be a suitable catalyst. nih.gov For the Friedländer synthesis, a metal-free, visible-light-mediated approach has been developed using methylene blue as a photocatalyst in ethanol (B145695). nih.gov

Solvent Effects: The solvent can significantly influence the outcome of a reaction. In the synthesis of quinoline-4-carboxylic acids via the Doebner reaction, a screening of solvents including ethanol, toluene, DCE, DMF, and DMSO revealed that MeCN was the optimal choice, providing a good yield and ease of post-treatment. nih.gov In a unique reaction where DMSO acts as both a solvent and a reactant, various fused 2-aryl-4-methylquinolines were synthesized from aryl aldehydes and naphthalenamines or 3,5-dimethoxyaniline (B133145) in the presence of (±)-10-camphorsulfonic acid. rsc.org Theoretical data has suggested that for some quinoline-3-carboxamide syntheses, water can be the best medium. researchgate.net

Functional Group Interconversions and Derivatization Strategies of the 4-Methylquinoline-3-carboxamide Core

The this compound core serves as a versatile scaffold for further chemical modifications through functional group interconversions and derivatization. These strategies allow for the synthesis of a diverse library of analogues with potentially enhanced biological activities.

Carboxylic Acid and Amide Group Transformations (e.g., Esterification, Hydrolysis)

The carboxylic acid and amide functionalities at the 3-position of the quinoline ring are prime targets for chemical manipulation.

Esterification and Amidation: Quinoline-4-carboxylic acids can be readily converted to their corresponding esters or amides. For example, in the synthesis of quinoline-4-carboxamide derivatives, a quinoline-4-carboxylic acid intermediate was coupled with various amines using EDC and HOBt in DMF. nih.gov Another approach involves activating the carboxylic acid with thionyl chloride in the presence of DMF, followed by reaction with an amine to form the amide. nih.gov

Hydrolysis: Conversely, ester or amide groups can be hydrolyzed back to the carboxylic acid. For instance, the hydrolysis of an ester to a carboxylic acid has been achieved using lithium hydroxide or sodium hydroxide in a mixture of THF and water. nih.gov

These transformations are fundamental in creating diverse libraries of compounds for structure-activity relationship (SAR) studies. For example, a series of quinoline-4-carboxamide analogues were synthesized to explore the impact of different substituents on their biological activity. nih.gov

Below is a table summarizing some of the key synthetic transformations discussed:

| Starting Material | Reagents and Conditions | Product | Reference |

| Isatin and a carbonyl compound | Base (e.g., KOH) | Quinoline-4-carboxylic acid | wikipedia.org |

| Aniline and α,β-unsaturated carbonyl compound | Acid (e.g., H₂SO₄) | Quinoline | wikipedia.org |

| Aniline and glycerol | H₂SO₄, oxidizing agent | Quinoline | pharmaguideline.comwikipedia.org |

| N-Arylacetamide | Vilsmeier-Haack reagent (DMF, POCl₃) | 2-Chloro-3-formylquinoline | researchgate.net |

| 2-Chloro-3-formylquinoline | CAN-NH₃ | 3-Cyano-2-chloroquinoline | researchgate.net |

| 2-Chloro-3-formylquinoline | NIS-K₂CO₃, alcohol | 3-Alkoxycarbonyl-2-chloroquinoline | researchgate.net |

| Quinoline-4-carboxylic acid | Amine, EDC, HOBt, DMF | Quinoline-4-carboxamide | nih.gov |

| Ester | LiOH or NaOH, THF/H₂O | Carboxylic acid | nih.gov |

Introduction of Diverse Substituents for Structure-Activity Relationship Probing

The exploration of the structure-activity relationships (SAR) of this compound and its analogues is a critical aspect of medicinal chemistry, aimed at optimizing their therapeutic properties while minimizing off-target effects. Research in this area has led to the development of various synthetic strategies to introduce a wide array of substituents at different positions of the quinoline-3-carboxamide scaffold. These modifications allow for a systematic evaluation of how changes in the molecular structure affect biological activity.

The SAR analysis of these analogues has yielded several key insights into the structural requirements for potent biological activity. These findings are often categorized by the region of the molecule that has been modified.

Aniline Moiety Modifications: The nature of the aniline ring attached to the carboxamide group plays a crucial role in the activity of these compounds. For instance, the presence of a para-trifluoromethyl group on the aniline moiety has been identified as a critical determinant for the desired biological effect in certain series of analogues. The absence of this specific substitution can lead to a loss of activity. nih.gov

Aniline-N Adduct Variations: The linker between the aniline ring and the carboxamide nitrogen has also been a target for modification. The length of this adduct is a key parameter influencing the compound's potency. Analogues with linkers that are either too long or too short have been shown to exhibit no significant activity, highlighting the importance of an optimal linker length for proper binding and biological response. nih.gov

Substituents at the 4-Position: The substituent at the 4-position of the quinoline ring is another critical factor. While a methyl group is present in the parent structure, modifications at this position have been explored. Similar to the aniline-N adduct, the size of the substituent at the 4-position is crucial, with excessively long adducts leading to a decrease or complete loss of activity. nih.gov

These systematic modifications and the subsequent biological evaluations have allowed researchers to build a comprehensive SAR model for this class of compounds. This model serves as a guide for the rational design of new analogues with enhanced potency and selectivity.

Below are tables detailing some of the synthesized analogues and their reported activities, illustrating the principles of SAR discussed above.

| Compound ID | Modification | Biological Activity Outcome | Reference |

| ESATA-4 | Short aniline-N adduct | High Growth Inhibitory Activity, but also more potent AHR agonism | nih.gov |

| ESATA-14 | Long aniline-N adduct | No Growth Inhibitory Activity | nih.gov |

| ESATA-18 | Long aniline-N adduct | No Growth Inhibitory Activity | nih.gov |

| ESATA-22 | Long aniline-N adduct | No Growth Inhibitory Activity | nih.gov |

| ESATA-27 | Short aniline-N adduct | No Growth Inhibitory Activity | nih.gov |

| ESATA-30 | Short aniline-N adduct | No Growth Inhibitory Activity | nih.gov |

| Compound ID | Modification | Biological Activity Outcome | Reference |

| ESATA-25 | Long adduct at 4-position | No Growth Inhibitory Activity | nih.gov |

| ESATA-26 | Long adduct at 4-position | No Growth Inhibitory Activity | nih.gov |

| Compound ID | Modification | Biological Activity Outcome | Reference |

| ESATA-28 | Absence of para-trifluoromethyl group on aniline moiety | No Growth Inhibitory Activity | nih.gov |

Advanced Spectroscopic and Analytical Characterization of 4 Methylquinoline 3 Carboxamide and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of quinoline (B57606) derivatives. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, the precise chemical environment and connectivity of each atom in the molecule can be established.

Proton (1H) NMR Analysis

The 1H NMR spectrum of quinoline derivatives provides a wealth of information regarding the electronic environment of the protons. For 4-Methylquinoline-3-carboxamide, the spectrum is expected to show distinct signals for the aromatic protons on the quinoline core, the methyl group protons, and the amide protons.

The protons of the quinoline ring typically resonate in the downfield region, generally between δ 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring currents. The proton at the C2 position is often the most deshielded due to the adjacent nitrogen atom. The methyl group at C4 introduces a characteristic singlet in the upfield region, typically around δ 2.5-3.0 ppm. The amide protons of the carboxamide group at C3 are expected to appear as a broad singlet, with a chemical shift that can be highly dependent on the solvent and concentration.

In a study of related quinoline-3-carboxamide (B1254982) derivatives, the aromatic protons were observed in the range of δ 7.50-8.90 ppm. The chemical shifts are influenced by the nature and position of substituents on the quinoline ring. For instance, the presence of electron-donating or electron-withdrawing groups can cause significant upfield or downfield shifts, respectively. researchgate.net The interaction of quinoline derivatives with each other in solution can also lead to concentration-dependent chemical shift changes, which are thought to arise from aromatic stacking interactions. uncw.eduuncw.edu

Table 1: Representative 1H NMR Spectral Data for 4-Methylquinoline (B147181) and Related Analogues

| Compound | Solvent | Proton | Chemical Shift (δ ppm) | Multiplicity |

| 4-Methylquinoline | CDCl₃ | H2 | 8.75 | d |

| H3 | 7.20 | d | ||

| H5, H6, H7, H8 | 7.50-8.10 | m | ||

| CH₃ | 2.65 | s | ||

| A 2-chloro-6-methylquinoline-3-carboxamide derivative | CDCl₃ | H4 | 8.64 | s |

| H5 | 7.91 | d | ||

| H7 | 7.50 | d | ||

| H8 | 7.68 | s | ||

| NH₂ | 5.85, 7.85 | br s | ||

| CH₃ | 2.50 | s |

Note: Data for 4-Methylquinoline is sourced from spectral databases. chemicalbook.com Data for the 2-chloro-6-methylquinoline-3-carboxamide derivative is adapted from a study on substituted 2-chloroquinoline-3-carboxamides. researchgate.net The exact chemical shifts for this compound may vary.

Carbon-13 (13C) NMR Analysis

The 13C NMR spectrum provides complementary information to the 1H NMR spectrum, revealing the carbon framework of the molecule. In this compound, distinct signals are expected for each of the carbon atoms in the quinoline ring system, the methyl group, and the carboxamide group.

The carbon atoms of the quinoline ring typically resonate in the aromatic region (δ 120-150 ppm). The quaternary carbons, such as C4, C4a, and C8a, often show weaker signals compared to the protonated carbons. The carbon of the methyl group (C4-CH₃) will appear in the upfield aliphatic region, generally below δ 30 ppm. The carbonyl carbon of the carboxamide group is highly deshielded and will appear significantly downfield, typically in the range of δ 160-170 ppm.

Studies on substituted quinoline-3-carboxamides (B1200007) have shown that the chemical shifts of the quinoline carbons are sensitive to the electronic effects of the substituents. researchgate.net For example, the chemical shift of C5 and C7 can be shielded in the presence of an electron-donating group at the C6 position. researchgate.net

Table 2: Representative 13C NMR Spectral Data for 4-Methylquinoline and a Related Analogue

| Compound | Solvent | Carbon | Chemical Shift (δ ppm) |

| 4-Methylquinoline | CDCl₃ | C2 | 150.2 |

| C3 | 121.5 | ||

| C4 | 144.5 | ||

| C4a | 128.9 | ||

| C5 | 129.5 | ||

| C6 | 126.2 | ||

| C7 | 129.0 | ||

| C8 | 123.5 | ||

| C8a | 148.5 | ||

| CH₃ | 18.8 | ||

| A 2-chloro-6-methylquinoline-3-carboxamide derivative | CDCl₃ | C=O | 165.7 |

| C2 | 145.8 | ||

| C3 | 129.7 | ||

| C4 | 147.2 | ||

| C4a | 128.0 | ||

| C5 | 129.9 | ||

| C6 | 137.9 | ||

| C7 | 132.8 | ||

| C8 | 125.0 | ||

| C8a | 147.0 | ||

| CH₃ | 21.6 |

Note: Data for 4-Methylquinoline is sourced from spectral databases. nih.gov Data for the 2-chloro-6-methylquinoline-3-carboxamide derivative is adapted from a study on substituted 2-chloroquinoline-3-carboxamides. researchgate.net The exact chemical shifts for this compound may vary.

2D NMR Techniques for Structural Connectivity

While 1D NMR provides essential information, 2D NMR techniques are crucial for the complete and unambiguous assignment of all proton and carbon signals, especially for complex molecules. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are routinely employed.

COSY (1H-1H Correlation Spectroscopy): This experiment establishes the connectivity between vicinal protons. For this compound, COSY would be instrumental in tracing the proton-proton coupling network within the benzene (B151609) and pyridine (B92270) rings of the quinoline system. uncw.edu

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of the carbon signals for all protonated carbons in the molecule. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly powerful for identifying quaternary carbons and for establishing the connectivity between different fragments of the molecule, such as the attachment of the methyl and carboxamide groups to the quinoline core. uncw.edu

The combined application of these 2D NMR experiments allows for a comprehensive and detailed structural elucidation of this compound and its analogues. nih.govresearchgate.net

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the various functional groups present. The infrared spectrum of a compound can be used as a fingerprint for identification when compared with reference spectra. globalresearchonline.net

Key expected vibrational modes include:

N-H stretching: The amide N-H stretching vibrations typically appear as one or two bands in the region of 3400-3200 cm⁻¹.

C-H stretching: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹.

C=O stretching: The carbonyl (C=O) stretching of the amide group is a very strong and characteristic band, typically found in the region of 1680-1630 cm⁻¹.

C=N and C=C stretching: The stretching vibrations of the C=N and C=C bonds within the quinoline ring system are expected in the 1650-1400 cm⁻¹ region.

C-N stretching: The C-N stretching vibration of the amide is typically observed in the 1400-1200 cm⁻¹ range. globalresearchonline.net

Out-of-plane C-H bending: These bands in the 900-650 cm⁻¹ region can be indicative of the substitution pattern on the aromatic ring.

Table 3: General FT-IR Data for Quinoline-Carboxamide Derivatives

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide N-H | Stretching | 3400-3200 |

| Aromatic C-H | Stretching | >3000 |

| Aliphatic C-H | Stretching | <3000 |

| Amide C=O | Stretching | 1680-1630 |

| Quinoline C=N, C=C | Stretching | 1650-1400 |

| Amide C-N | Stretching | 1400-1200 |

| Aromatic C-H | Out-of-plane bending | 900-650 |

Note: The exact wavenumbers can be influenced by the molecular environment and intermolecular interactions.

Raman Spectroscopy (FT-Raman)

Raman spectroscopy is a complementary technique to FT-IR. While FT-IR is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule. researchgate.net Therefore, vibrations that are weak in the FT-IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, the Raman spectrum would be particularly useful for observing the vibrations of the quinoline ring system, as the C=C and C=N bonds are highly polarizable. The symmetric vibrations of the molecule are often more intense in the Raman spectrum. The carbonyl (C=O) stretching vibration is also typically observed in the Raman spectrum.

In studies of related heterocyclic compounds, FT-Raman spectroscopy has been used to provide a detailed vibrational analysis, often in conjunction with theoretical calculations to assign the observed bands to specific normal modes of vibration. nih.govresearchgate.net

Table 4: General FT-Raman Data for Quinoline and Related Heterocycles

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Quinoline Ring | Ring Breathing/Stretching | 1600-1300 |

| Aromatic C-H | Stretching | >3000 |

| Aliphatic C-H | Stretching | <3000 |

| Amide C=O | Stretching | 1680-1630 |

Note: The Raman scattering intensity and exact wavenumbers are dependent on the specific molecular structure and symmetry.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of this compound and its derivatives. High-resolution and tandem mass spectrometry techniques are particularly powerful in providing unambiguous structural information.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental formula of a compound. Techniques like quadrupole time-of-flight (Q-TOF) mass spectrometry, often coupled with ultra-high-performance liquid chromatography (UHPLC), allow for the precise determination of the mass-to-charge ratio (m/z) of ions. unito.it This level of precision, often within parts per million (ppm), enables the confident assignment of elemental compositions to the parent molecule and its fragments. wvu.eduwvu.edu For instance, the exact mass of 4-methylquinoline is 143.0735 u, a value readily confirmed by HRMS. nih.gov The use of HRMS is critical in distinguishing between isomers and compounds with very similar nominal masses, a common challenge in the analysis of complex chemical libraries that may include analogues of this compound. unito.itnih.gov

| Property | Value | Source |

| Molecular Formula | C10H9N | nih.gov |

| Exact Mass | 143.0735 u | nih.gov |

| Instrumentation | Quadrupole Time-of-Flight (Q-TOF) | unito.it |

| Ionization Mode | Electrospray Ionization (ESI) | unito.it |

Tandem Mass Spectrometry for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS or MSⁿ) is a powerful technique used to elucidate the structure of ions by inducing fragmentation and analyzing the resulting product ions. wvu.edu This method involves the isolation of a specific precursor ion, its fragmentation through collision-induced dissociation (CID), and the mass analysis of the fragment ions. The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. mdpi.com

For quinoline derivatives and related heterocyclic compounds, common fragmentation pathways include the loss of small neutral molecules such as CO, CH₃OH, or CH₄, and retro-Diels-Alder (RDA) reactions. nih.gov For example, in the analysis of related synthetic cathinones, fragmentation is often initiated by α-cleavage adjacent to a carbonyl group or a nitrogen atom. wvu.edu The study of isoquinoline (B145761) alkaloids, which share structural similarities with quinolines, has revealed characteristic fragmentation behaviors such as the loss of a methyl radical followed by CO elimination from methoxy-substituted compounds. nih.gov The combination of isotopic labeling, where atoms are replaced with their heavier isotopes, with MS/MS and HRMS allows for the detailed mapping of these fragmentation pathways and provides a high degree of confidence in the structural assignment of the fragment ions. wvu.edu

| Precursor Ion (m/z) | Fragmentation Pathway | Product Ion (m/z) | Neutral Loss |

| [M+H]⁺ | α-cleavage | Varies | Varies |

| [M+H]⁺ | Retro-Diels-Alder | Varies | Varies |

| [M+H]⁺ | Neutral Loss | [M+H - CH₃OH]⁺ | CH₃OH |

| [M+H]⁺ | Neutral Loss | [M+H - CH₄]⁺ | CH₄ |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides information about the electronic transitions within a molecule and is sensitive to the molecular structure and environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, which corresponds to the excitation of electrons to higher energy orbitals. The UV spectrum of 4-methylquinoline, a core component of the target molecule, has been documented. nih.gov The absorption maxima (λmax) and the intensity of the absorption bands are characteristic of the quinoline ring system and are influenced by substituents. For example, the introduction of a carboxamide group at the 3-position and a methyl group at the 4-position will cause shifts in the absorption bands compared to the parent quinoline molecule. The specific solvent used can also influence the spectrum. This technique is valuable for confirming the presence of the quinoline chromophore and for quantitative analysis.

| Compound | λmax (nm) | Solvent |

| 4-Methylquinoline | Data available, specific values depend on source | Not specified in provided search results |

X-ray Diffraction Analysis

X-ray diffraction techniques provide definitive information about the three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule, including bond lengths, bond angles, and stereochemistry. For quinoline-3-carboxamide analogues like tasquinimod (B611174), this technique has been used to determine the molecular conformation and intermolecular interactions in the solid state. grafiati.com For instance, the crystal structure of tasquinimod reveals that the quinoline unit is nearly planar, and the carboxamide side chain is significantly tilted with respect to this plane. grafiati.com The analysis also details intramolecular and intermolecular hydrogen bonding, which dictates the crystal packing. grafiati.com Similarly, the crystal structure of benzo[h]quinoline-3-carboxamide shows that the molecule is essentially planar. grafiati.com Such detailed structural information is invaluable for understanding the molecule's physical properties and its interactions with biological targets.

| Compound | Space Group | Key Structural Features |

| Tasquinimod (a quinoline-3-carboxamide analogue) | Not specified in search results | Nearly planar quinoline unit; carboxamide side chain tilted at 88.07°; intramolecular and intermolecular hydrogen bonding. grafiati.com |

| Benzo[h]quinoline-3-carboxamide | P2₁/c | Molecule is essentially planar. grafiati.com |

Elucidation of Intermolecular Interactions and Crystal Packing

Studies on analogues of this compound reveal the significant role of hydrogen bonding. For instance, in the crystal structure of 4-(3,4-dimethylanilino)-N-(3,4-dimethylphenyl)quinoline-3-carboxamide, both intramolecular and intermolecular hydrogen bonds are present. nih.gov An intramolecular hydrogen bond is observed between the amine hydrogen and the carboxyl oxygen of the amide group (N41—H41⋯O31). nih.gov This is complemented by another intramolecular hydrogen bond, C326—H326⋯O31. nih.gov

In other related quinoline derivatives, weak intermolecular interactions such as C—H∙∙∙O also contribute to the formation of the crystal lattice, often creating chain-like structures. nih.gov For some isoquinoline derivatives, a combination of weak C—H∙∙∙O, C—H∙∙∙S, and C—H∙∙∙π interactions results in a complex three-dimensional network. eurjchem.com Furthermore, π–π stacking interactions, with centroid–centroid distances between aromatic rings, can be a significant stabilizing force in the crystal packing of quinoline compounds. nih.gov

The specific arrangement of molecules in the crystal lattice is unique to each derivative and is influenced by the nature and position of substituents on the quinoline core and the carboxamide function.

Chromatographic and Purity Assessment Methodologies

Ensuring the purity of synthesized compounds is a critical step in chemical research. High-performance liquid chromatography (HPLC) and elemental analysis are standard methods for this purpose.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating, identifying, and quantifying components in a mixture. pharmaerudition.org It is widely used to determine the purity of pharmaceutical compounds, including quinoline-3-carboxamide derivatives. pharmaerudition.orgnih.gov

The methodology typically involves a C18 reverse-phase column, which separates compounds based on their hydrophobicity. nih.govrsc.orgnih.gov A mobile phase, often a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, is passed through the column under high pressure. nih.govrsc.orgnih.gov The composition of the mobile phase can be kept constant (isocratic elution) or varied over time (gradient elution) to achieve optimal separation. nih.govrsc.org Detection is commonly performed using a UV-Vis detector set at a wavelength where the analyte absorbs strongly. nih.govrsc.orgnih.gov

For quinoline-3-carboxamide analogues, HPLC methods have been developed to assess purity, with results often exceeding 95%. nih.govrsc.org For example, the purity of a specific quinoline-3-carboxamide derivative was determined to be 98% by HPLC. nih.gov The retention time, the time it takes for a compound to travel through the column, is a characteristic parameter for a given compound under specific HPLC conditions. nih.govrsc.org

The development and validation of HPLC methods are crucial to ensure they are fit for their intended purpose. pharmaerudition.org Validation parameters often include linearity, precision, accuracy, and robustness. nih.gov A quantitative analysis of multiple components by a single marker (QAMS) is an advanced HPLC-based method that allows for the simultaneous quantification of several compounds using a single reference standard, which can be particularly useful for analyzing a series of related analogues. nih.gov

Below is an interactive table showcasing representative HPLC data for a series of compounds, illustrating the retention times and determined purities.

| Compound | Retention Time (min) | Purity (area %) |

| 3 | 5.8 | 97.5 |

| 4 | 6.5 | 97.9 |

| 19a | 7.6 | 98.5 |

| 19b | 8.1 | 98.5 |

| 20a | 6.1 | 97.3 |

| 20b | 7.5 | 97.2 |

| 21a | 8.2 | 98.2 |

| 21b | 8.8 | 96.3 |

This data is representative of typical HPLC analyses for purity assessment of quinoline derivatives and is based on publicly available information. rsc.org

Elemental analysis, specifically CHN analysis, is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This analysis provides an empirical formula for the molecule, which can be compared with the theoretical values calculated from the proposed molecular formula. A close agreement between the experimental and theoretical values serves as a strong indicator of the compound's purity and elemental composition.

For novel synthesized compounds like this compound and its analogues, elemental analysis is a standard characterization method. The process involves the combustion of a small, precisely weighed sample in an oxygen-rich atmosphere. The resulting combustion products—carbon dioxide, water vapor, and nitrogen gas—are then quantitatively measured.

Below is a table illustrating a hypothetical elemental analysis result for this compound (C11H10N2O).

| Element | Theoretical % | Found % |

| C | 70.95 | 70.91 |

| H | 5.41 | 5.45 |

| N | 15.04 | 15.00 |

The "Found %" values are hypothetical and represent a typical result that would confirm the elemental composition of the compound.

The close correlation between the theoretical and found percentages in the table would provide strong evidence for the successful synthesis and high purity of this compound.

Computational and Theoretical Chemistry Investigations of 4 Methylquinoline 3 Carboxamide

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 4-Methylquinoline-3-carboxamide, a DFT approach, commonly using functionals like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to determine its most stable three-dimensional structure.

This process, known as geometry optimization, involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is found. The resulting data would provide precise bond lengths, bond angles, and dihedral angles. Energetic analysis would yield the total energy of the molecule, its heat of formation, and other thermodynamic properties, offering insights into its stability.

The properties of a molecule can change significantly when it is in a solution compared to the gas phase. Solvation models, such as the Polarizable Continuum Model (PCM), are used to simulate the effect of a solvent on a solute molecule.

By incorporating a solvent model in the quantum chemical calculations for this compound, one could predict how its electronic properties, such as dipole moment and polarizability, would be altered in different solvent environments. This is crucial for understanding its behavior in biological systems or as a reactant in solution-phase chemistry. Spectroscopic properties, like UV-Vis absorption wavelengths, would also be calculated to see how they shift in various solvents.

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory provides a framework for understanding the electronic distribution and reactivity of a molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, this analysis would pinpoint its electron-donating and accepting capabilities.

Table 1: Hypothetical Frontier Molecular Orbital Properties (Note: This table is illustrative as specific data for this compound is not available. The values are representative of what such an analysis would yield.)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Natural Bond Orbital (NBO) analysis is a method used to study intramolecular and intermolecular bonding and interaction among bonds. It provides a detailed picture of the charge distribution and delocalization of electron density within the molecule. For this compound, NBO analysis would identify key donor-acceptor interactions, quantifying the stabilization energies associated with electron delocalization from occupied (donor) orbitals to unoccupied (acceptor) orbitals. This would reveal the nature and strength of hyperconjugative and charge transfer interactions within the molecule.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. It is used to predict how a molecule will interact with other chemical species. The MEP map displays regions of negative potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are prone to nucleophilic attack.

For this compound, an MEP analysis would reveal the electron-rich areas, likely around the oxygen and nitrogen atoms of the carboxamide group and the quinoline (B57606) nitrogen, and electron-deficient areas, likely around the hydrogen atoms. This information is invaluable for predicting sites of hydrogen bonding and other non-covalent interactions.

Identification of Electrostatic Potential Distribution and Reactive Sites

The molecular electrostatic potential (MEP) is a crucial tool in computational chemistry for understanding the electronic distribution within a molecule and predicting its reactive behavior. It provides a visual representation of the charge distribution, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For quinoline derivatives, the MEP analysis helps in identifying the sites most susceptible to electrophilic and nucleophilic attacks. Generally, the regions around nitrogen atoms and carbonyl oxygen atoms exhibit negative electrostatic potential, indicating they are electron-rich and thus prone to electrophilic attack. Conversely, areas around hydrogen atoms and the quinoline ring can show positive potential, marking them as sites for nucleophilic attack. In related quinoline compounds, local minima in the electrostatic potential are observed near nitrogen atoms, signifying these as key reactive sites. arabjchem.org The comprehensive analysis of MEP surfaces allows for a deeper understanding of how the molecule interacts with other chemical species, which is fundamental for predicting its chemical reactivity and biological activity. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Landscape and Interactions

Molecular dynamics (MD) simulations offer a powerful approach to explore the conformational landscape and intermolecular interactions of this compound over time. These simulations provide a dynamic picture of the molecule's behavior, which is essential for understanding its stability and how it interacts with biological targets such as proteins.

By simulating the motion of atoms and molecules, MD can reveal the preferred conformations of this compound and the stability of its complexes with other molecules. For instance, in studies of related quinoline-3-carboxamide (B1254982) derivatives, MD simulations have been instrumental in establishing the stability of ligand-protein interactions, which is a critical aspect of drug design. The insights gained from MD simulations are invaluable for predicting the binding modes and affinities of the molecule, thereby guiding the development of new therapeutic agents.

Theoretical Spectroscopic Property Prediction and Validation

Computational methods play a significant role in predicting the spectroscopic properties of molecules, including infrared (IR), Raman, ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra. These theoretical predictions can be compared with experimental data to validate the computational models and provide a more detailed interpretation of the experimental results. nih.gov

The comparison between computed and experimental spectra is a cornerstone of modern chemical analysis. For quinoline derivatives, density functional theory (DFT) calculations have been shown to provide theoretical spectra that are in good agreement with experimental measurements. nih.gov

IR and Raman Spectra: Theoretical vibrational frequencies calculated using DFT can be correlated with experimental IR and Raman spectra to assign specific vibrational modes to the observed peaks. arabjchem.org This comparative analysis helps in confirming the molecular structure and understanding the vibrational dynamics of the molecule.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is commonly used to predict the electronic absorption spectra of molecules. For quinoline compounds, the calculated maximum absorption wavelengths (λmax) often show good correspondence with experimental UV-Vis data, which helps in understanding the electronic transitions within the molecule.

NMR Spectra: The chemical shifts in ¹H and ¹³C NMR spectra can also be calculated using computational methods. These theoretical values, when compared with experimental data, aid in the precise assignment of signals to specific atoms in the molecule, providing a detailed picture of its electronic environment.

Below is a table summarizing the typical comparison between experimental and theoretical spectroscopic data for quinoline derivatives.

| Spectroscopic Technique | Experimental Data | Theoretical (Computed) Data | Correlation |

| Infrared (IR) | Peak positions (cm⁻¹) and intensities | Vibrational frequencies and intensities | Good agreement after scaling of computed frequencies |

| Raman | Peak positions (cm⁻¹) and intensities | Raman scattering activities | Complements IR data for structural elucidation |

| UV-Vis | Maximum absorption wavelength (λmax) | Electronic transition energies and oscillator strengths | Good correlation for predicting electronic behavior |

| NMR | Chemical shifts (ppm) | Isotropic shielding values | Excellent for structural assignment and confirmation |

Advanced Computational Insights into Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. Computational chemistry provides powerful tools to predict and understand the NLO properties of molecules like this compound.

The NLO response of a molecule is related to its ability to alter the properties of light passing through it, which is governed by its hyperpolarizability. Computational studies on quinoline derivatives have shown that these molecules can exhibit significant NLO properties. The first and second hyperpolarizabilities, key indicators of NLO activity, can be calculated using quantum chemical methods. These calculations often reveal a strong correlation between the molecular structure, electronic properties (such as the HOMO-LUMO gap), and the NLO response. A smaller HOMO-LUMO energy gap is generally associated with a larger hyperpolarizability and thus a stronger NLO effect.

The following table presents key parameters investigated in computational NLO studies of quinoline derivatives.

| NLO Parameter | Description | Significance |

| Dipole Moment (μ) | Measure of the overall polarity of the molecule. | Influences intermolecular interactions and solubility. |

| Linear Polarizability (α) | Measure of the molecule's response to an external electric field. | Determines the linear optical properties. |

| First Hyperpolarizability (β) | Measure of the second-order NLO response. | Critical for applications like second-harmonic generation. |

| Second Hyperpolarizability (γ) | Measure of the third-order NLO response. | Important for applications like third-harmonic generation and optical switching. |

Topological Analyses for Chemical Bonding and Intermolecular Interactions

Topological analyses of the electron density provide deep insights into the nature of chemical bonds and non-covalent interactions within a molecule.

Localized Orbital Locator (LOL)

There is no available research data from Localized Orbital Locator (LOL) analyses specifically for this compound. This type of analysis, which provides a detailed picture of electron localization in molecular systems, has not been reported for this compound. LOL analysis is instrumental in identifying regions of high and low electron density, corresponding to covalent bonds and lone pairs, and can offer a deeper understanding of the chemical bonding within the molecule.

Reduced Density Gradient (RDG)

Similarly, there are no published studies that have employed Reduced Density Gradient (RDG) analysis to investigate this compound. RDG analysis is a powerful tool in computational chemistry for visualizing and characterizing non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion. The absence of RDG studies for this compound means that a detailed, three-dimensional understanding of its non-covalent interaction profile is currently unavailable.

Structure Activity Relationship Sar Studies and Molecular Design Principles for 4 Methylquinoline 3 Carboxamide Derivatives

Systematic Modification of the Quinoline (B57606) Scaffold and Carboxamide Moiety

The quinoline ring system and the carboxamide group are key pharmacophoric features that are frequently modified in the design of new bioactive compounds. nih.govnih.govnih.gov The quinoline scaffold, a fusion of a benzene (B151609) and a pyridine (B92270) ring, offers multiple positions for substitution, allowing for the fine-tuning of the molecule's properties. nih.gov The carboxamide linkage is also a versatile functional group that can participate in hydrogen bonding and provides a point for introducing diverse substituents. nih.govnih.gov

Research into quinoline-4-carboxamide derivatives as potential antimalarial agents has demonstrated the importance of systematic modifications. acs.orgnih.gov Initial hit compounds from screening often exhibit good in vitro activity but may suffer from poor physicochemical properties such as high lipophilicity and low aqueous solubility, leading to metabolic instability. acs.orgnih.gov To address these issues, medicinal chemists systematically modify the quinoline scaffold and the carboxamide moiety. acs.orgnih.gov For instance, in the development of antimalarial quinoline-4-carboxamides, iterative rounds of design, synthesis, and biological evaluation were employed to improve potency, solubility, and metabolic stability. acs.org

Similarly, in the design of cannabinoid receptor 2 (CB2) selective agonists, both 1,8-naphthyridin-4(1H)-on-3-carboxamide and quinolin-4(1H)-on-3-carboxamide derivatives were synthesized and evaluated. nih.gov This comparative approach allows for an understanding of how the core scaffold influences receptor affinity and selectivity. nih.gov The study found that replacing the naphthyridine-4-one nucleus with a quinoline-4-one system generally led to an increase in CB2 affinity. nih.gov

The carboxamide moiety itself is also a critical site for modification. In the development of inhibitors for the NAD-hydrolyzing enzyme CD38, a systematic exploration of the 4-, 6-, and 8-substituents of the quinoline ring, along with modifications to the carboxamide group, resulted in significantly more potent inhibitors. researchgate.net

Table 1: Examples of Systematic Modifications and their Effects

| Core Scaffold | Modification | Target | Observed Effect | Reference |

| Quinoline-4-carboxamide | Replacement of tolyl substituent with various amines | Plasmodium falciparum | Reduced lipophilicity, improved solubility and metabolic stability | nih.gov |

| Quinoline-4-one-3-carboxamide | Substitution of naphthyridine-4-one nucleus with quinoline-4-one | Cannabinoid Receptor 2 (CB2) | General increase in CB2 affinity | nih.gov |

| 8-Quinoline carboxamide | Systematic exploration of substituents at positions 4, 6, and 8 | CD38 Enzyme | 10-100-fold increase in inhibitory potency | researchgate.net |

Impact of Substituent Position and Electronic Nature on Biological Activity

In the development of antimalarial quinoline-4-carboxamides, the initial focus was on the R1 and R2 substituents to address high lipophilicity. acs.orgnih.gov The removal of a bromine atom at R1 and the introduction of less lipophilic groups at the R2 carboxamide position were key strategies. acs.org Furthermore, the introduction of a basic pyrrolidine (B122466) nitrogen at the R2 position was found to be important for antimalarial potency, as a reduction in basicity led to a dramatic decrease in activity. nih.gov

For quinoline-based inhibitors of the enzyme Falcipain-2, another antimalarial target, the introduction of aromatic substituents on the quinoline carboxamide core was found to be a promising strategy for developing lead compounds. nih.gov

The electronic nature of substituents also has a significant impact. In a series of quinoline-2-carboxamides, the electronic properties of substituents in the amide portion, expressed as σ parameters, varied over a wide range, influencing their biological activity. nih.gov

Table 2: Influence of Substituent Position and Electronics

| Compound Series | Substituent Position/Nature | Target | Impact on Activity | Reference |

| Quinoline-4-carboxamides | Basicity of the R2 substituent | Plasmodium falciparum | Reduction in basicity dramatically reduced potency | nih.gov |

| Quinoline carboxamides | Aromatic substituents | Falcipain-2 | Promising for antimalarial lead development | nih.gov |

| Quinoline-2-carboxamides | Electronic properties of amide substituents | Photosynthetic Electron Transport | Wide range of electronic properties influenced activity | nih.gov |

Rational Design for Improved Target Affinity and Selectivity

Rational drug design utilizes the understanding of SAR to create molecules with enhanced affinity for their intended target and improved selectivity over other targets, thereby reducing the potential for off-target side effects. u-tokyo.ac.jpresearchgate.net This process often involves computational methods like molecular docking to predict how a designed molecule will interact with the target's binding site. nih.gov

In the design of CB2 selective agonists, docking studies using cannabinoid receptor models were instrumental in the design of new 1,8-naphthyridin-4(1H)-on-3-carboxamide and quinolin-4(1H)-on-3-carboxamide derivatives. nih.gov This rational approach led to the discovery of compounds with high CB2 affinity and selectivity. nih.gov For example, N-cyclohexyl-7-chloro-1-(2-morpholin-4-ylethyl)quinolin-4(1H)-on-3-carboxamide exhibited remarkable affinity and high selectivity for the CB2 receptor. nih.gov

The development of a third-generation quinoline-3-carboxamide (B1254982), ESATA-20, for metastatic castration-resistant prostate cancer involved screening a library of analogs to maximize on-target activity while minimizing off-target effects. nih.gov This led to a compound with significantly lower agonism at the aryl hydrocarbon receptor (AHR) and greater potency against prostate cancer patient-derived xenografts. nih.gov

Modulation of Physicochemical Profile for Enhanced Pharmacodynamic Properties

The effectiveness of a drug is not solely dependent on its biological activity but also on its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME). A key aspect of drug design is the modulation of these properties to enhance a compound's pharmacodynamic profile. nih.gov

A series of 1,6-disubstituted-4-quinolone-3-carboxamides, identified as potent and selective CB2 ligands, suffered from low water solubility, which hindered their biological testing. nih.govnih.gov This highlights the importance of addressing physicochemical properties early in the drug discovery process.

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy to improve a molecule's characteristics. researchgate.netcambridgemedchemconsulting.comufrj.br In the case of the poorly soluble 4-quinolone-3-carboxamides, three heterocyclic systems were chosen as potential bioisosteres for the amide linker to improve their physicochemical profile. nih.govnih.gov Among the new compounds, a 1,2,3-triazole derivative emerged as the most promising in terms of both physicochemical and pharmacodynamic properties. nih.govnih.gov

This approach has also been applied to other quinoline carboxamide series. For instance, to create more stable inhibitors of the ABCG2 transporter, the labile benzanilide (B160483) core of lead compounds was replaced with a N-biphenylyl quinoline carboxamide, a bioisosteric approach that led to potent and selective inhibitors with improved water solubility. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Drug Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov By developing a robust QSAR model, it is possible to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and effective drugs. researchgate.netyoutube.com

The development of a QSAR model involves several steps, including the selection of a dataset of compounds with known activities, the calculation of molecular descriptors that encode the structural features of the molecules, and the use of statistical methods to build and validate the model. nih.gov The applicability domain of the model must also be considered, as the model's predictions are most reliable for compounds that are similar to those in the training set. youtube.com

For a series of imatinib (B729) derivatives, a QSAR model was developed to predict their inhibition potencies against BCR-ABL tyrosine kinase. nih.gov This model was then used to identify the structural features that promote or decrease the desired biological activity, providing valuable insights for the design of new inhibitors. nih.gov Similarly, QSAR models have been used to guide the optimization of 4-quinoline carboxylic acid analogs with potent antiviral activity. nih.govelsevierpure.com

Future Research Directions and Translational Perspectives for 4 Methylquinoline 3 Carboxamide

Development of Green Chemistry Approaches for Sustainable Synthesis

The chemical synthesis of quinoline (B57606) derivatives has traditionally relied on methods that often involve harsh reaction conditions, toxic solvents, and low yields. researchgate.net The principles of green chemistry are increasingly being integrated to develop more environmentally benign and efficient synthetic routes. ijpsjournal.com Future research in the synthesis of 4-Methylquinoline-3-carboxamide should prioritize these sustainable approaches.

Key green chemistry strategies applicable to quinoline synthesis include:

Use of Green Solvents: Replacing conventional toxic organic solvents with greener alternatives like water or ethanol (B145695) is a primary focus. tandfonline.comtandfonline.com Water, being non-toxic, inexpensive, and non-flammable, has been shown to enhance reaction rates in certain cases. tandfonline.com

Catalyst Innovation: The development and use of non-toxic, reusable, and efficient catalysts are crucial. Methodologies employing catalysts such as iron(III) chloride (FeCl₃) tandfonline.com, p-toluenesulfonic acid (p-TSA) tandfonline.com, and zirconocene (B1252598) dichloride have been reported for quinoline synthesis with high yields. tandfonline.com

Energy-Efficient Methods: Microwave-assisted synthesis has emerged as a powerful tool, often leading to shorter reaction times, milder conditions, and higher yields compared to conventional heating methods. tandfonline.com

Multi-Component Reactions (MCRs): Designing one-pot MCRs, where multiple starting materials react to form the final product in a single step, improves efficiency and reduces waste. frontiersin.org An eco-friendly, one-pot Doebner hydrogen transfer reaction has been developed for producing 4-quinoline carboxylic acids, a key intermediate. researchgate.net

The adoption of these green methodologies for the industrial-scale production of this compound and its derivatives will not only reduce the environmental impact but also potentially lower manufacturing costs. tandfonline.comfrontiersin.org

| Green Chemistry Approach | Description | Advantages | Reference Example |

|---|---|---|---|

| Green Solvents | Utilizing environmentally benign solvents like water or ethanol. | Reduced toxicity, lower cost, non-flammable, potential rate enhancement. | FeCl₃-catalyzed synthesis in water. tandfonline.com |

| Eco-Friendly Catalysts | Employing non-toxic, inexpensive, and often reusable catalysts. | High yields, mild conditions, catalyst reusability, reduced waste. | Use of p-toluenesulfonic acid (p-TSA) or malic acid. tandfonline.com |

| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate reactions. | Shorter reaction times, improved yields, milder conditions. | Synthesis of quinoline derivatives in ethanol under microwave irradiation. tandfonline.com |

| Solvent-Free Reactions | Conducting reactions without a solvent, often under thermal or catalytic conditions. | Eliminates solvent waste, simplifies workup, often high efficiency. | One-pot multicomponent reaction under solvent-free conditions. frontiersin.org |

Integration of Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it faster and more cost-effective. nih.gov These computational tools can be powerfully applied to the this compound scaffold to accelerate the identification and optimization of new drug candidates. cncb.ac.cn

Future applications of AI/ML in this context include:

De Novo Drug Design: Generative AI models can design novel molecules with desired pharmacological properties from the ground up. nih.govnih.gov Reinforcement learning algorithms can be used to generate new derivatives of this compound that are optimized for specific targets, such as crossing the blood-brain barrier. nih.gov

Virtual Screening and Hit Identification: ML algorithms, such as support vector machines (SVMs), can screen vast virtual libraries of compounds to identify those most likely to be active against a specific biological target. nih.gov This allows for the rapid prioritization of which this compound analogs to synthesize and test.

Predictive Modeling (ADMET): AI can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. mdpi.com This early-stage prediction helps in weeding out candidates that are likely to fail later in development due to poor pharmacokinetic profiles or toxicity.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can correlate the three-dimensional structures of quinoline derivatives with their biological activity. mdpi.com By analyzing these models, researchers can identify the key structural features that influence a compound's potency and use this information to guide the design of more effective analogs. mdpi.com

By leveraging these computational approaches, the design-synthesis-test cycle for developing new drugs based on the this compound structure can be significantly shortened.

Deeper Elucidation of Polypharmacology and Off-Target Interactions

Polypharmacology, the ability of a single drug to interact with multiple targets, is a double-edged sword. It can be responsible for both therapeutic efficacy and adverse side effects. A comprehensive understanding of the full target profile of this compound and its derivatives is essential for safe and effective drug development. The concept of designing multi-target-directed ligands (MTDLs) has become a prominent strategy in modern drug discovery. rsc.org

Future research should focus on:

Target Identification and Validation: Quinoline-3-carboxamides (B1200007) have been shown to inhibit a range of targets, including various protein kinases (e.g., EGFR, ATM kinase), histone deacetylase 4 (HDAC4), and the P2X7 receptor. nih.govnih.govnih.govnih.gov Systematic screening against broad panels of kinases and other enzymes is necessary to map the complete interactome. nih.gov

Off-Target Profiling: Identifying unintended "off-target" interactions is critical for predicting potential side effects. For example, some quinoline-3-carboxamide (B1254982) analogs like Tasquinimod (B611174) are known to be agonists of the Aryl Hydrocarbon Receptor (AHR), which can lead to undesirable pro-inflammatory responses. nih.gov Screening for such liabilities early in the discovery process is crucial.

Structure-Activity Relationship (SAR) for Selectivity: Once multiple targets are identified, medicinal chemistry efforts can be directed towards designing analogs with improved selectivity for the desired target over off-targets. Molecular docking and dynamics simulations can provide insights into the structural basis of binding and selectivity, guiding the design of more specific inhibitors. mdpi.com

A thorough understanding of polypharmacology will enable the development of safer drugs and may even open up opportunities to design next-generation MTDLs with enhanced therapeutic profiles for complex diseases like cancer or neurodegenerative disorders. rsc.org

Exploration of Novel Therapeutic Applications Beyond Established Activities

The quinoline-3-carboxamide scaffold is a versatile framework that has demonstrated efficacy in a wide range of disease models. nih.govnih.gov While a particular derivative may be initially developed for one indication, its structural features may lend themselves to entirely new therapeutic applications.

Promising areas for the exploration of this compound and its analogs include:

Anticancer Therapy: Derivatives have shown potent activity as inhibitors of key cancer-related targets like epidermal growth factor receptor (EGFR) and ataxia telangiectasia mutated (ATM) kinase, which is involved in the DNA damage response. nih.govnih.govresearchgate.net The ability to sensitize cancer cells to radiation or other DNA-damaging agents is a particularly attractive strategy. nih.govgrafiati.com

Immunomodulation: Certain 4-hydro-quinoline-3-carboxamide derivatives have been found to modulate immune responses, affecting spleen lymphocyte proliferation and TNF-alpha production. nih.gov This suggests potential applications in autoimmune diseases or as adjuvants in cancer immunotherapy.

Neurodegenerative Diseases: Given the role of targets like monoamine oxidases (MAOs) and cholinesterases in neurological disorders, quinoline-sulfonamide hybrids have been designed as multi-target agents for conditions like Alzheimer's disease. rsc.org Exploring the neuroprotective potential of this compound derivatives is a logical next step.

Infectious Diseases: The quinoline core is famous for its role in antimalarial drugs like chloroquine. mdpi.com More recently, quinoline-4-carboxamides have been discovered with novel mechanisms of action against malaria, and other derivatives have shown antibacterial activity. acs.orgnih.govdundee.ac.uk

Metabolic Diseases: Novel quinoline-3-carboxamide derivatives have been identified as inhibitors of Cholesteryl Ester Transfer Protein (CETP), suggesting a potential therapeutic role in managing cholesterol levels and treating cardiovascular disease. nih.gov

| Therapeutic Area | Biological Target/Mechanism | Reference |

|---|---|---|

| Oncology | EGFR Kinase, ATM Kinase, HDAC4, HIF-1α | nih.govnih.govnih.gov |

| Infectious Diseases | Plasmodium falciparum Elongation Factor 2 (PfEF2), General Antibacterial | acs.orgnih.gov |

| Immunology | Modulation of lymphocyte proliferation and TNF-alpha production | nih.gov |

| Neurology | Monoamine Oxidases (MAOs), Cholinesterases (ChEs) | rsc.org |

| Metabolic Disease | Cholesteryl Ester Transfer Protein (CETP) | nih.gov |

| Parasitic Diseases | P2X7 Receptor Antagonism | nih.gov |

Systematic screening of this compound and its focused libraries in diverse biological assays could uncover unexpected activities and lead to drug repurposing opportunities.

Advanced Pre-Clinical Validation of Lead Candidates

Once a promising lead candidate based on the this compound scaffold is identified, it must undergo rigorous pre-clinical validation to assess its potential for clinical success. This phase is critical for establishing a compound's efficacy and safety profile before human trials can be considered.

Key components of advanced pre-clinical validation include:

In Vivo Efficacy Studies: The therapeutic effect of the lead compound must be demonstrated in relevant animal models of human disease. For example, antimalarial quinoline-4-carboxamides have shown excellent oral efficacy in the P. berghei malaria mouse model. acs.org For cancer, this would involve testing against patient-derived xenografts (PDXs) to demonstrate anti-tumor activity. nih.govnih.gov

Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiling: PK studies determine how the drug is absorbed, distributed, metabolized, and excreted by the body. PD studies link drug concentration to the biological effect. Establishing a clear PK/PD relationship is essential for defining a potential therapeutic window and dosing regimen. Studies have successfully improved the PK profile of quinoline-4-carboxamides to achieve excellent oral efficacy. acs.orgbohrium.com

Toxicology and Safety Pharmacology: Comprehensive toxicology studies are required to identify any potential adverse effects. This includes assessing cytotoxicity against normal human cells to determine a selectivity index and conducting in vivo toxicology studies in animals to identify any dose-limiting toxicities. bohrium.com

The successful completion of these pre-clinical studies, demonstrating a favorable balance of efficacy and safety, is the final step before a this compound-based drug candidate can be nominated for clinical development.

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for synthesizing 4-Methylquinoline-3-carboxamide with high yield and purity?